2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride is complex due to its bicyclic nature. The ChemSpider database provides some information on similar compounds, such as (2S)-2-Bromobicyclo[2.2.1]heptane and (1S,2R,4S)-2-Bromobicyclo[2.2.1]heptan-1-amine , which might share structural similarities.Scientific Research Applications
Synthesis and Stereochemistry
- The synthesis of related compounds such as 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride, involving protection of the amine and chiral chromatography, has been developed. This process also includes determining the absolute configuration using various methods like Mosher's amide method, VCD spectroscopy, and X-ray crystallography (Chamberlain et al., 2021).
Chemical Reactions and Transformations
- Research on 1-phenyltricyclo[4.1.0.02.7]heptane, which is structurally related, shows its reaction with various reagents leading to products with a norpinane structure. This includes studies on stereo-selectivity and product configuration upon reduction (Vasin et al., 2016).
- The photorearrangement of 2-cyanobicyclo[2.2.1]hept-2-ene has been studied, highlighting potential photochemically allowed processes involving sigmatropic shifts (Akhtar et al., 1982).
Advanced Organic Synthesis
- The compound (±)-2-exo-amino-6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic acid, a conformationally restricted methionine analogue, was synthesized. This involved amination, hydrolysis, and spectroscopic analysis, demonstrating the utility of such bicyclic compounds in creating complex molecules (Glass et al., 1990).
Catalytic and Reaction Mechanisms
- Studies on the reaction of gem-dihalocyclopropanes with activated magnesium at low temperatures have been conducted. This includes the reaction of related compounds like 7-bromo-7-chlorobicyclo[4.1.0]heptane, demonstrating the reactivity of such bicyclic halides (Ando et al., 1981).
Properties
IUPAC Name |
2-bromobicyclo[2.2.1]heptan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN.ClH/c8-6-3-5-1-2-7(6,9)4-5;/h5-6H,1-4,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSLQBXHTJFEDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CC2Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432679-02-1 | |
Record name | Bicyclo[2.2.1]heptan-1-amine, 2-bromo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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